chemical structure and properties of 3-(3,4-Dimethoxyphenyl)pentan-2-one
chemical structure and properties of 3-(3,4-Dimethoxyphenyl)pentan-2-one
Abstract
This technical guide provides a comprehensive scientific overview of 3-(3,4-Dimethoxyphenyl)pentan-2-one, a substituted aromatic ketone of interest in synthetic and medicinal chemistry. In the absence of extensive published experimental data for this specific molecule, this document leverages established principles of organic chemistry and data from analogous structures to present its core chemical and physical characteristics. The guide details the compound's structure, predictable physicochemical properties, a plausible and detailed synthetic protocol, and an in-depth analysis of its expected spectroscopic signature. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this compound and its chemical behavior.
Introduction and Molecular Structure
3-(3,4-Dimethoxyphenyl)pentan-2-one is an organic compound characterized by a pentan-2-one backbone substituted with a 3,4-dimethoxyphenyl group at the 3-position. The presence of a chiral center at the third carbon atom indicates that this compound can exist as a racemic mixture of two enantiomers. The structure combines an aromatic moiety, common in many biologically active molecules, with a ketone functional group, a versatile handle for further chemical transformations.
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IUPAC Name: 3-(3,4-Dimethoxyphenyl)pentan-2-one
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CAS Number: 105638-31-1[1]
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Molecular Formula: C₁₃H₁₈O₃
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Molecular Weight: 222.28 g/mol
The core structure consists of a five-carbon chain with a carbonyl group at the second position. The third carbon is attached to a benzene ring which is substituted with two methoxy groups at the 3 and 4 positions.
Caption: Chemical structure of 3-(3,4-Dimethoxyphenyl)pentan-2-one.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |
| Boiling Point | ~300-320 °C | The boiling point is expected to be significantly higher than that of alkanes with similar molecular weight due to strong dipole-dipole interactions from the polar carbonyl group.[2][3][4] It will likely be lower than corresponding alcohols, which can engage in hydrogen bonding with themselves. |
| Melting Point | Solid at room temperature | The presence of a rigid aromatic ring and potential for crystalline packing suggest a solid state at standard conditions. |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, dichloromethane); sparingly soluble in water. | The nonpolar aromatic ring and alkyl chain dominate the molecule's character, leading to poor water solubility.[2][3] However, the polar carbonyl group allows for some interaction with water molecules, making it slightly more soluble than comparable non-polar compounds. |
| Appearance | Likely a white to off-white crystalline solid. | Based on the appearance of similar aromatic ketones. |
| Density | ~1.05 - 1.15 g/cm³ | Aromatic compounds are generally denser than water. |
Synthesis Protocol: A Plausible Approach via Aldol Condensation
A robust and logical synthetic route to 3-(3,4-Dimethoxyphenyl)pentan-2-one involves a two-step process starting from the readily available veratraldehyde (3,4-dimethoxybenzaldehyde).[6] This approach utilizes a base-catalyzed aldol condensation with 2-butanone, followed by selective hydrogenation of the resulting α,β-unsaturated ketone. This method is analogous to the synthesis of the related compound, 3-(3,4-Dimethoxyphenyl)butan-2-one.[2][7]
Caption: Proposed synthetic workflow for 3-(3,4-Dimethoxyphenyl)pentan-2-one.
Step-by-Step Methodology
Materials:
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Veratraldehyde (3,4-dimethoxybenzaldehyde)
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2-Butanone
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Sodium Hydroxide (NaOH)
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Hydrochloric Acid (HCl), dilute
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Ethanol
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Ethyl Acetate
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Palladium on Carbon (Pd/C), 10%
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Hydrogen (H₂) gas
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Celite or other filter aid
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Silica gel for column chromatography
Protocol:
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Aldol Condensation:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve veratraldehyde (1 equivalent) and 2-butanone (1.5 equivalents) in ethanol.
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Cool the mixture in an ice bath to 0-5 °C.
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Slowly add an aqueous solution of sodium hydroxide (1.1 equivalents) dropwise, maintaining the temperature below 10 °C. The addition of a strong base deprotonates the α-carbon of 2-butanone, forming an enolate which acts as the nucleophile.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully neutralize the reaction mixture with dilute HCl until it is slightly acidic.
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Extract the product into ethyl acetate. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α,β-unsaturated ketone.
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Hydrogenation:
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Dissolve the crude product from the previous step in ethanol in a suitable hydrogenation vessel.
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Add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate).
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Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenation apparatus).
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Stir the mixture vigorously at room temperature until the reaction is complete (as monitored by TLC, showing the disappearance of the starting material). The palladium catalyst facilitates the addition of hydrogen across the double bond of the enone system.
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Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
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Concentrate the filtrate under reduced pressure to obtain the crude final product.
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Purification:
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The crude product can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-(3,4-Dimethoxyphenyl)pentan-2-one.
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Spectroscopic Analysis and Structural Elucidation
The structural confirmation of 3-(3,4-Dimethoxyphenyl)pentan-2-one would rely on a combination of spectroscopic techniques.[8] The following sections describe the expected spectral data based on the compound's structure.
Sources
- 1. 3-(3,4-Dimethoxyphenyl)-pentane-2-one CAS#: 105638-31-1 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. cris.unibo.it [cris.unibo.it]
- 4. 3-[2-(3,4-Dimethoxy-benzoyl)-4,5-dimethoxy-phenyl]-pentan-2-one | CAS 15462-91-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 3,4-Dimethoxyphenylacetone [webbook.nist.gov]
- 6. Veratraldehyde - Wikipedia [en.wikipedia.org]
- 7. 3-(3,4-Dimethoxyphenyl)butan-2-one synthesis - chemicalbook [chemicalbook.com]
- 8. 3,4-Dimethoxyphenylacetone [webbook.nist.gov]
3-(3,4-Dimethoxyphenyl)pentan-2-one
Amine Product